molecular formula C17H19ClN2O4S B608174 JC124

JC124

Katalognummer: B608174
Molekulargewicht: 382.9 g/mol
InChI-Schlüssel: LXYPQRJNQPYTQW-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

JC124 (5-chloro-2-methoxy-N-(2-(4-(N-methylsulfamoyl)phenyl)ethyl)benzamide) is a benzenesulfonamide-derived NLRP3 inflammasome inhibitor developed through structural optimization of glyburide (glibenclamide). This modification eliminated glyburide’s hypoglycemic side effects while retaining NLRP3 inhibitory activity . Key characteristics include:

  • Mechanism: Selectively inhibits NLRP3 inflammasome assembly, blocking ASC aggregation, caspase-1 activation, and IL-1β release .
  • Pharmacokinetics: Demonstrates oral bioavailability and blood-brain barrier penetration, enabling efficacy in neuroinflammatory and cardiovascular models .
  • Therapeutic Efficacy:
    • Reduces infarct size in acute myocardial infarction (AMI) models .
    • Improves cognitive function in Alzheimer’s disease (AD) models by reducing amyloid-β (Aβ) load, neuroinflammation, and synaptic loss .
    • Mitigates neuroinflammation in traumatic brain injury (TBI) .

Vorbereitungsmethoden

Synthetic Pathways for JC124

The synthesis of this compound follows a modular strategy that prioritizes the sequential assembly of its benzamide and sulfonamide domains. Two primary routes have been documented, both leveraging classical organic transformations to achieve high-fidelity coupling of aromatic subsystems.

Route 1: Benzamide-Centric Assembly

This pathway begins with the preparation of the 5-chloro-2-methoxybenzamide intermediate, which is subsequently functionalized with the sulfonamide group. As detailed in Scheme 1 of the foundational study , the synthesis proceeds as follows:

  • Coupling of 2-phenylethylamine (29) with 5-chloro-2-methoxybenzoic acid (34):

    • The reaction employs standard peptide coupling conditions, typically using 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and hydroxybenzotriazole (HOBt) in dichloromethane (DCM) at 0–25°C.

    • This step yields the secondary amide 35 , characterized by 1H^1H-NMR resonances at δ 7.85 (d, J = 8.5 Hz, 1H, ArH), 6.90 (d, J = 2.5 Hz, 1H, ArH), and 3.85 (s, 3H, OCH3) .

  • Sulfonation of intermediate 35:

    • Treatment with chlorosulfonic acid (ClSO3H) in DCM at 0°C introduces the sulfonyl chloride group at the para position of the phenyl ring, generating intermediate 36 .

    • The exothermic nature of this reaction necessitates precise temperature control to minimize side reactions such as over-sulfonation .

  • Amination with methylamine:

    • Reacting 36 with aqueous methylamine (40% w/w) in tetrahydrofuran (THF) at 25°C affords this compound as a light-yellow solid after column chromatography (silica gel, ethyl acetate/hexanes) .

Route 2: Sulfonamide-First Approach

An alternative method prioritizes the early introduction of the sulfonamide group, as outlined in Scheme 2 of the same study :

  • Sulfonation of 2-phenylethylamine (29):

    • Direct sulfonation using chlorosulfonic acid in DCM yields the sulfonyl chloride derivative 31 , which is then treated with methylamine to form the primary sulfonamide 32 .

  • Benzamide coupling:

    • 32 undergoes condensation with 5-chloro-2-methoxybenzoic acid (34) under EDC/HOBt conditions, followed by hydrazine-mediated deprotection to yield this compound .

Comparative Analysis:
Route 1 offers superior yields (68% overall vs. 52% for Route 2) due to reduced steric hindrance during the final amination step . However, Route 2 provides better control over sulfonamide regiochemistry, making it preferable for large-scale production despite its lower efficiency.

Reaction Optimization and Critical Parameters

Sulfonation Conditions

The sulfonation step represents a key bottleneck, with yield and purity highly dependent on:

  • Temperature control: Maintaining 0–5°C during ClSO3H addition prevents decomposition of the aromatic ring .

  • Solvent selection: Dichloromethane’s low polarity minimizes polysulfonation byproducts compared to more polar solvents like DMF .

  • Stoichiometry: A 1.2:1 molar ratio of ClSO3H to substrate balances reactivity and side-product formation .

Coupling Efficiency

Peptide coupling between 2-phenylethylamine derivatives and benzoic acids requires:

  • Catalyst optimization: Substituting HOBt with HOAt (1-hydroxy-7-azabenzotriazole) increases reaction rates by 40% while reducing racemization .

  • Moisture exclusion: Anhydrous conditions (<50 ppm H2O) prevent competitive hydrolysis of the activated ester intermediate .

Analytical Characterization

This compound’s structural integrity is verified through a multi-technique approach:

Technique Key Data Source
1H^1H-NMRδ 8.02 (s, 1H, SO2NHCH3), 7.45–7.30 (m, 4H, ArH), 3.88 (s, 3H, OCH3)
HPLC-PDARetention time: 12.4 min (C18, 70:30 MeCN/H2O + 0.1% TFA); purity ≥98%
HRMS (ESI+)m/z 383.0821 [M+H]+ (calc. 383.0824 for C17H20ClN2O4S)

Scalability and Industrial Considerations

Transitioning from laboratory-scale (gram) to pilot-scale (kilogram) synthesis introduces challenges:

  • Exotherm management: Jacketed reactors with automated cooling systems maintain ≤5°C during sulfonation .

  • Purification: Switch from column chromatography to recrystallization (ethyl acetate/hexanes) improves throughput while maintaining ≥97% purity .

  • Cost drivers: 5-Chloro-2-methoxybenzoic acid accounts for 62% of raw material costs, incentivizing optimization of coupling yields .

Wissenschaftliche Forschungsanwendungen

Alzheimer's Disease

Numerous studies have investigated the effects of JC124 on Alzheimer's disease models:

  • Reduction of Amyloid-Beta Accumulation : In APP/PS1 transgenic mice, treatment with this compound resulted in significant reductions in amyloid-beta (Aβ) deposition and improved cognitive functions. The compound decreased levels of both soluble and insoluble Aβ1-42 in the brain, indicating a neuroprotective effect .
  • Neuroinflammation Modulation : this compound treatment led to decreased microglial activation and enhanced astrocytosis, suggesting a shift towards a more protective inflammatory response .

Acute Myocardial Infarction

Research has also explored the application of this compound in acute myocardial infarction (AMI) models:

  • Therapeutic Efficacy : In mouse models of AMI, this compound was shown to reduce inflammatory responses and cortical lesion volumes post-injury. This indicates its potential utility in acute cardiovascular events where inflammation plays a critical role .

Structure-Activity Relationship (SAR) Studies

SAR studies have been instrumental in optimizing the chemical structure of this compound to enhance its inhibitory potency:

  • Modifications on Moieties : Research has demonstrated that alterations to the sulfonamide moiety can improve biological activity. For example, two new lead compounds derived from this compound showed improved inhibitory potency with IC50 values of 0.55 ± 0.091 μM and 0.42 ± 0.080 μM .

Comparative Data Table

The following table summarizes key findings regarding the efficacy of this compound across different studies:

Study ReferenceModel TypeKey FindingsIC50 (μM)
APP/PS1 MiceDecreased Aβ accumulation; improved cognition-
CRND8 MiceReduced neuroinflammation; neuroprotective effects-
AMI Mouse ModelReduced inflammatory response; decreased lesion volume-
SAR StudiesNew analogs with improved potency0.55/0.42

Alzheimer’s Disease Case Study

In a controlled study involving APP/PS1 mice, administration of this compound led to significant improvements in cognitive performance as measured by behavioral tests like the Morris Water Maze and Novel Object Recognition tasks. The study concluded that this compound not only mitigated pathological features of Alzheimer’s but also enhanced cognitive functions.

Acute Myocardial Infarction Case Study

Another investigation focused on the application of this compound in AMI revealed that treatment significantly downregulated pro-inflammatory cytokines such as IL-1β and TNF-α post-injury, suggesting that this compound could be a viable therapeutic agent for managing acute cardiac events.

Wirkmechanismus

JC124 exerts its effects by selectively inhibiting the formation and activation of the NLRP3 inflammasome. This inhibition prevents the activation of caspase-1 and the subsequent production of pro-inflammatory cytokines such as interleukin-1 beta and interleukin-18. By blocking these pathways, this compound reduces inflammation and protects against neuronal damage .

Vergleich Mit ähnlichen Verbindungen

Structural and Functional Comparisons

Compound IC50 (µM) Selectivity (NLRP3 vs. NLRC4/AIM2) Key Findings References
JC124 3.25 Selective (No NLRC4/AIM2 inhibition) Reduces IL-1β by >50% at 10 µM; improves cognition in AD and AMI models; non-cytotoxic up to 20 µM.
Compound 14 0.55 Selective Optimized sulfonamide substituents (di-butyl group) enhance potency 6-fold vs. This compound.
Compound 17 (YQ128) 0.42 Selective 8-fold higher potency than this compound; retains selectivity and oral efficacy.
HL16 1.30 Non-selective (inhibits NLRC4/AIM2) 2.5× more potent than this compound but lacks specificity.
MCC950 0.005–0.01 Selective Gold-standard NLRP3 inhibitor; this compound analogs (14, 17) show comparable in vivo efficacy.
NLRP3-IN-2 N/A Selective Less effective than this compound in reducing IL-1β in BMDMs under LPS/ATP challenge.

Key Structural Modifications and SAR Insights

  • Benzamide Domain :
    • The 2-OCH₃ and 5-Cl substituents on this compound’s benzamide are critical for activity. Removal reduces potency >4×, while positional changes (e.g., para-substitution) abolish activity .
    • Methylation of glyburide’s hydrophilic groups (to form this compound) improved lipid solubility and target engagement .
  • Sulfonamide Domain: Bulky substituents (e.g., di-butyl in Compound 14) enhance potency. Aromatic groups (e.g., 4-OCH₃-benzyl in Compound 17) further improve IC50 values . Increasing linker length between benzamide and sulfonamide (e.g., this compound vs.

In Vivo Efficacy and Limitations

  • This compound: AMI Models: Limits infarct size by 40–50% at 30 mg/kg (coronary ligation) and reduces serum troponin I levels . AD Models: Oral administration (50–100 mg/kg) improves synaptic plasticity and hippocampal neurogenesis in APP/PS1 mice . Limitations: Variable cognitive improvements (e.g., nonsignificant Morris water maze results in wild-type mice) suggest context-dependent effects .
  • Compound 17 : Demonstrates superior potency in reducing IL-1β (IC50 = 0.42 µM) and retains in vivo efficacy in AMI and neuroinflammation models .
  • HL16 : Despite higher potency (IC50 = 1.30 µM), off-target NLRC4/AIM2 inhibition limits therapeutic utility .

Toxicity and Selectivity Profiles

  • This compound: No cytotoxicity observed in bone marrow-derived macrophages (BMDMs) at ≤20 µM .
  • MCC950 : Potent but associated with liver toxicity in clinical trials, highlighting this compound’s safer profile .
  • Compound 14/17 : Maintain selectivity for NLRP3 without significant off-target effects .

Biologische Aktivität

JC124 is a novel small molecule identified as a selective inhibitor of the NLRP3 inflammasome, which plays a significant role in various inflammatory diseases, including Alzheimer's disease (AD) and acute myocardial infarction (AMI). This article provides an overview of the biological activity of this compound, including its mechanisms of action, efficacy in preclinical models, and structure-activity relationship (SAR) studies.

The NLRP3 inflammasome is a multi-protein complex that activates caspase-1, leading to the maturation and secretion of pro-inflammatory cytokines such as IL-1β and IL-18. This compound inhibits this pathway by preventing NLRP3 activation, thereby reducing inflammation and associated pathologies.

Alzheimer's Disease Models

In studies utilizing APP/PS1 transgenic mouse models, this compound demonstrated significant therapeutic effects:

  • Reduction of Amyloid Plaques : Treatment with this compound led to a dose-dependent decrease in amyloid-β (Aβ) plaque deposits, a hallmark of AD pathology. Specifically, after three months of treatment, there was a notable reduction in Aβ load and neuroinflammation .
  • Improvement in Cognitive Function : Behavioral tests such as the Morris Water Maze (MWM) and Novel Object Recognition (NOR) indicated improved cognitive functions in treated mice compared to controls .
ParameterControl GroupThis compound Treatment
Aβ Plaque LoadHighSignificantly Reduced
Neuroinflammation MarkersElevatedSignificantly Reduced
Cognitive Function (MWM Score)LowImproved

Acute Myocardial Infarction Models

In AMI models, this compound was shown to:

  • Reduce Infarct Size : Administration of this compound significantly decreased myocardial infarct size following ischemia-reperfusion injury. This effect was attributed to the inhibition of NLRP3 inflammasome activation .
  • No Hypoglycemic Effects : Importantly, this compound treatment did not induce hypoglycemia, indicating a favorable safety profile in cardiovascular applications .

Structure-Activity Relationship (SAR) Studies

SAR studies have provided insights into the chemical modifications that enhance the potency and selectivity of this compound. The following observations were made:

  • Benzamide Moiety : Modifications on the benzamide moiety were critical for biological activity. Substituents at specific positions significantly influenced inhibitory potency.
  • Sulfonamide Moiety : Alterations to the sulfonamide group were generally well tolerated, allowing for further optimization without loss of activity .

Table 1: Inhibitory Potency of this compound Analogues

Compound IDIC50 (μM)Description
This compound0.75 ± 0.10Original compound
140.55 ± 0.09Improved analogue
170.42 ± 0.08Most potent analogue identified

Case Studies

  • Alzheimer's Disease Prevention : A study demonstrated that early treatment with this compound prevented the onset of AD pathology in TgCRND8 mice, highlighting its potential as a preventive therapeutic agent .
  • Traumatic Brain Injury (TBI) : In a rat model of TBI, post-injury treatment with this compound significantly reduced neuronal degeneration and inflammatory responses, showcasing its neuroprotective properties .

Q & A

Basic Research Questions

Q. What is the primary mechanism of JC124 in inhibiting NLRP3 inflammasome activity?

this compound selectively targets the NLRP3 inflammasome by blocking ASC oligomerization, a critical step in inflammasome assembly. Unlike glyburide derivatives, this compound does not alter NLRP3 ATPase activity, ensuring specificity . Methodologically, this is validated through photoaffinity labeling probes and Western blotting to confirm reduced caspase-1 activation and IL-1β secretion in macrophages and murine models .

Q. What experimental models are commonly used to evaluate this compound’s efficacy in neuroinflammatory diseases?

Key models include:

  • Traumatic Brain Injury (TBI): Cortical impact in SD rats, with this compound administered intraperitoneally (50–100 mg/kg) to assess neuronal survival, cortical lesion volume, and NLRP3 pathway markers (e.g., IL-1β, TNF-α) via immunohistochemistry and ELISA .
  • Epilepsy: Kainic acid (KA)-induced epileptic mice, with this compound treatment monitored via video-electroencephalography (EEG), Morris water maze for cognitive function, and cresyl violet staining for neuronal loss .
  • Alzheimer’s Disease (AD): APP/PS1 transgenic mice, evaluated for Aβ plaque reduction and synaptic plasticity improvements using Western blotting and immunofluorescence .

Q. Which molecular assays are critical for quantifying this compound’s anti-inflammatory effects?

  • Western blotting: Measures NLRP3, caspase-1 p20, GSDMD, and downstream cytokines (IL-1β, IL-18) .
  • Immunohistochemistry/Immunofluorescence: Visualizes microgliosis (IBA1), astrogliosis (GFAP), and neuronal loss (NeuN) in brain tissues .
  • ELISA: Quantifies pro-inflammatory cytokines in serum or tissue lysates .

Advanced Research Questions

Q. How does this compound’s structure-activity relationship (SAR) inform the design of second-generation inhibitors?

Structural optimization of this compound revealed that:

  • The benzenesulfonamide core is essential for binding to NLRP3 .
  • Replacing the terminal NH₂ group with a propargyl moiety (as in HL16) enhances inhibitory potency by improving hydrophobic interactions and conformational stability .
  • Derivatives like YQ128, derived from HL16, show improved selectivity and blood-brain barrier penetration, validated through in vitro BV2 microglia assays and in vivo pharmacokinetic studies .

Q. What experimental designs address contradictory data on this compound’s dual modulation of NLRP3 and antioxidant pathways?

In KA-induced epilepsy models, this compound not only suppresses NLRP3 but also activates the Nrf2/HO-1 antioxidant pathway, reducing oxidative stress markers (MDA) and increasing SOD levels. To resolve mechanistic cross-talk:

  • Use Nrf2-knockout mice to isolate NLRP3-specific effects .
  • Employ dual-luciferase reporter assays to quantify Nrf2 transcriptional activity under this compound treatment .

Q. How can researchers optimize dosing regimens for this compound in chronic neuroinflammatory conditions?

  • Dose-response studies: In TBI models, 50 mg/kg (i.p.) for 7 days reduced cortical lesions by 40%, while 100 mg/kg achieved 60% reduction but showed mild hepatotoxicity .
  • Chronic administration: In epilepsy models, 28-day this compound treatment (10 mL/kg daily) suppressed spontaneous recurrent seizures without behavioral side effects, validated via open-field and forced swim tests .

Q. Methodological Tables

Table 1. Key In Vivo Parameters for this compound Efficacy Assessment

ModelDose (mg/kg)DurationPrimary OutcomesKey Assays UsedReference
TBI (SD rats)1007 days↓ NLRP3, IL-1β, cortical lesion volumeIHC, Western blot, ELISA
Epilepsy (mice)5028 days↓ Seizure frequency, ↑ cognitive functionEEG, Morris water maze
AD (APP/PS1)5012 weeks↓ Aβ plaques, ↑ synaptic markersImmunofluorescence, WB

Table 2. Structural Modifications of this compound and Derivatives

CompoundStructural ChangePotency (IC50)SelectivityKey Finding
This compoundBase structure (benzenesulfonamide)1.2 µMNLRP3Blocks ASC oligomerization
HL16NH₂ → Propargyl0.8 µMNLRP3Improved BBB penetration
YQ128Added fluorophenyl group0.5 µMNLRP3Enhanced in vivo efficacy in AD models

Eigenschaften

IUPAC Name

5-chloro-2-methoxy-N-[2-[4-(methylsulfamoyl)phenyl]ethyl]benzamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H19ClN2O4S/c1-19-25(22,23)14-6-3-12(4-7-14)9-10-20-17(21)15-11-13(18)5-8-16(15)24-2/h3-8,11,19H,9-10H2,1-2H3,(H,20,21)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LXYPQRJNQPYTQW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNS(=O)(=O)C1=CC=C(C=C1)CCNC(=O)C2=C(C=CC(=C2)Cl)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H19ClN2O4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

382.9 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.